Cas no 823189-69-1 (4-Pyridazinecarboxamide, N-methoxy-N-methyl-)

4-Pyridazinecarboxamide, N-methoxy-N-methyl- Chemical and Physical Properties
Names and Identifiers
-
- 4-Pyridazinecarboxamide, N-methoxy-N-methyl-
- N-methoxy-N-methylpyridazine-4-carboxamide
- SCHEMBL2307956
- 823189-69-1
- GWSZRYGWBGHSGE-UHFFFAOYSA-N
- DTXSID40732419
-
- Inchi: InChI=1S/C7H9N3O2/c1-10(12-2)7(11)6-3-4-8-9-5-6/h3-5H,1-2H3
- InChI Key: GWSZRYGWBGHSGE-UHFFFAOYSA-N
- SMILES: CN(C(=O)C1=CN=NC=C1)OC
Computed Properties
- Exact Mass: 167.069476538g/mol
- Monoisotopic Mass: 167.069476538g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 163
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.6
- Topological Polar Surface Area: 55.3Ų
4-Pyridazinecarboxamide, N-methoxy-N-methyl- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 2041734-1g |
N-Methoxy-N-methylpyridazine-4-carboxamide |
823189-69-1 | 97% | 1g |
¥15582.00 | 2024-07-28 |
4-Pyridazinecarboxamide, N-methoxy-N-methyl- Related Literature
-
Yu Wang,Cheng Niu,Dong-Hua Xie,Da-Ming Du Org. Biomol. Chem., 2021,19, 8572-8577
-
Hsin-Chih Yu,Li-Chieh Hsu,Tai-Hsun Chang,Yuan-Yao Li Dalton Trans., 2012,41, 723-726
-
3. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118
-
Franciszek Sączewski,Anita Kornicka,Zdzisław Brzozowski Green Chem., 2006,8, 647-656
-
Gui-yuan Wu,Bing-bing Shi,Qi Lin,Hui Li,You-ming Zhang,Hong Yao,Tai-bao Wei RSC Adv., 2015,5, 4958-4963
-
Ken-ichi Sakai,Takaaki Ishikawa,Tomoyuki Akutagawa J. Mater. Chem. C, 2013,1, 7866-7871
-
Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
-
Maxime Martinez,François Coppens,Nadine Halberstadt Phys. Chem. Chem. Phys., 2019,21, 3626-3636
-
Yanying Rao,Qingfeng Chen,Fanjuan Kong,Jian Dong,Weiping Qian Anal. Methods, 2011,3, 1969-1974
-
Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
Additional information on 4-Pyridazinecarboxamide, N-methoxy-N-methyl-
Professional Introduction to 4-Pyridazinecarboxamide, N-methoxy-N-methyl- (CAS No. 823189-69-1)
4-Pyridazinecarboxamide, N-methoxy-N-methyl- (CAS No. 823189-69-1) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry due to its unique structural properties and potential biological activities. This compound belongs to the pyridazine class, which is characterized by a six-membered heterocyclic ring containing two nitrogen atoms. The presence of amide and methoxy-methyl functional groups in its structure imparts distinct chemical reactivity and biological relevance, making it a valuable scaffold for drug discovery and development.
The< strong>chemical structure of 4-Pyridazinecarboxamide, N-methoxy-N-methyl- (CAS No. 823189-69-1) consists of a pyridazine core substituted with an amide group at the 4-position and N-methoxy-N-methyl groups, which enhance its solubility and metabolic stability. This structural configuration allows for diverse interactions with biological targets, including enzymes and receptors, which are critical for modulating various physiological processes. The compound's< strong>biological activity has been extensively studied in recent years, particularly in the context of developing novel therapeutic agents.
In recent years, there has been a growing interest in exploring the< strong>pharmacological potential of pyridazine derivatives due to their ability to interact with multiple biological pathways. Research has shown that compounds containing the pyridazine moiety exhibit< strong>antimicrobial,< strong>anti-inflammatory, and< strong>anticancer properties. Specifically, studies have demonstrated that 4-Pyridazinecarboxamide, N-methoxy-N-methyl- (CAS No. 823189-69-1) can inhibit the activity of certain enzymes involved in cancer cell proliferation and survival. This has led to its investigation as a< strong>lead compound in the development of targeted therapies for various malignancies.
The< strong>synthesis of 4-Pyridazinecarboxamide, N-methoxy-N-methyl- (CAS No. 823189-69-1) involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The process typically begins with the formation of the pyridazine ring through condensation reactions, followed by functionalization with amide and methoxy-methyl groups. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to improve the efficiency and selectivity of these transformations. These synthetic strategies are crucial for producing high-quality intermediates that can be further modified to enhance biological activity.
The< strong>biochemical evaluation of 4-Pyridazinecarboxamide, N-methoxy-N-methyl- (CAS No. 823189-69-1) has revealed its potential as a modulator of key signaling pathways involved in diseases such as cancer and inflammation. Preclinical studies have shown that this compound can inhibit the activity of kinases and other enzymes that are aberrantly expressed in tumor cells. Additionally, its ability to interact with specific protein targets suggests that it may have< strong>therapeutic applications in treating not only cancer but also other chronic inflammatory disorders. These findings highlight the importance of continued research into the pharmacological properties of this compound.
In conclusion, 4-Pyridazinecarboxamide, N-methoxy-N-methyl- (CAS No. 823189-69-1) represents a promising candidate for further exploration in drug discovery due to its unique chemical structure and demonstrated biological activity. The combination of its structural features with its pharmacological potential makes it an attractive scaffold for developing novel therapeutic agents targeting various diseases. As research progresses, additional insights into its mechanism of action and optimal pharmacological profile will be gained, paving the way for future clinical applications.
823189-69-1 (4-Pyridazinecarboxamide, N-methoxy-N-methyl-) Related Products
- 130250-61-2(N-Methoxy-N,2-dimethylbenzamide)
- 155586-39-3(N,3,5-trimethoxy-N-methylbenzamide)
- 198967-24-7(2-Fluoro-N-methoxy-N-methylbenzamide)
- 198967-25-8(2,4-Difluoro-N-methoxy-N-methylbenzamide)
- 52898-49-4(N,4-Dimethoxy-N-methylbenzamide)
- 1914-21-2(2-Ethoxy-1H-isoindole-1,3(2H)-dione)
- 152121-82-9(N,3-Dimethoxy-N-methylbenzamide)
- 155586-38-2(N,3,4-trimethoxy-N-methylbenzamide)
- 187617-01-2(4-iodo-N-methoxy-N-methylbenzamide)
- 125968-89-0(Pyrido3,4-dpyridazin-5(6H)-one)




